2-Butyl-6-chloro-n-cyclohexylnicotinamide
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Overview
Description
2-Butyl-6-chloro-n-cyclohexylnicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a butyl group, a chloro substituent, and a cyclohexyl group attached to the nicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-chloro-n-cyclohexylnicotinamide typically involves the following steps:
Nitration: The starting material, 2-butyl-6-chloronicotinic acid, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting amine is reacted with cyclohexyl isocyanate to form the desired nicotinamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-6-chloro-n-cyclohexylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chloro substituent.
Scientific Research Applications
2-Butyl-6-chloro-n-cyclohexylnicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study nicotinamide-related pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of nicotinamide adenine dinucleotide (NAD) metabolism.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Butyl-6-chloro-n-cyclohexylnicotinamide involves its interaction with molecular targets such as enzymes and receptors related to nicotinamide metabolism. The compound may inhibit or activate specific pathways, leading to changes in cellular processes. For example, it may modulate the activity of enzymes involved in NAD synthesis and degradation, thereby affecting cellular energy metabolism and redox balance.
Comparison with Similar Compounds
Similar Compounds
2-Butyl-6-chloronicotinamide: Lacks the cyclohexyl group, making it less hydrophobic.
6-Chloro-n-cyclohexylnicotinamide: Lacks the butyl group, affecting its steric properties.
2-Butyl-n-cyclohexylnicotinamide: Lacks the chloro substituent, altering its electronic properties.
Uniqueness
2-Butyl-6-chloro-n-cyclohexylnicotinamide is unique due to the combination of its substituents, which confer specific steric and electronic properties. These properties influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H23ClN2O |
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Molecular Weight |
294.82 g/mol |
IUPAC Name |
2-butyl-6-chloro-N-cyclohexylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H23ClN2O/c1-2-3-9-14-13(10-11-15(17)19-14)16(20)18-12-7-5-4-6-8-12/h10-12H,2-9H2,1H3,(H,18,20) |
InChI Key |
CLCWOBUJBPQYGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=CC(=N1)Cl)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
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